Na2[B4O5(OH)4].10H2O
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Formula Derivation
The compound is systematically named disodium tetrahydroxy tetraborate octahydrate , reflecting its correct anion structure [B₄O₅(OH)₄]²⁻ and eight water molecules of crystallization. The traditional formula Na₂B₄O₇·10H₂O arises from historical mischaracterization, as early analyses overlooked the hydroxyl groups within the borate cluster. The anion comprises two tetrahedral BO₄ units and two triangular BO₃ units interconnected via shared oxygen atoms, forming a bicyclo[3.3.1]nonane framework.
Molecular Formula :
$$ \text{Na}2\text{B}4\text{O}5(\text{OH})4 \cdot 8\text{H}_2\text{O} $$
Molar Mass : 381.37 g/mol.
Crystallographic Analysis
Monoclinic Crystal System Configuration
Borax crystallizes in the monoclinic system (C2/c space group) with unit cell parameters:
The structure features alternating layers of [B₄O₅(OH)₄]²⁻ clusters, sodium ions, and water molecules (Fig. 1). Boron atoms occupy both trigonal planar (sp²) and tetrahedral (sp³) geometries, while sodium ions coordinate with six oxygen atoms from borate and water.
Unit Cell Parameters and Thermal Expansion
In situ high-temperature X-ray diffraction reveals anisotropic expansion:
| Parameter | Initial (113 K) | Final (323 K) | Expansion Coefficient |
|---|---|---|---|
| a | 11.82 Å | 11.91 Å | 7.6 × 10⁻⁶ K⁻¹ |
| b | 10.59 Å | 10.73 Å | 13.2 × 10⁻⁶ K⁻¹ |
| c | 12.11 Å | 12.25 Å | 9.1 × 10⁻⁶ K⁻¹ |
| V | 1458 ų | 1492 ų | 7.84 × 10⁻⁵ K⁻¹ |
The b-axis exhibits the highest expansibility due to elongation of O4···H7B hydrogen bonds along this direction.
Hydration States and Phase Transformations
Borax undergoes sequential dehydration upon heating:
- Octahydrate (Na₂[B₄O₅(OH)₄]·8H₂O): Stable below 60.8°C.
- Trihydrate ("pentahydrate", Na₂[B₄O₅(OH)₄]·3H₂O): Forms at 60.8–116°C.
- Anhydrous (Na₂B₄O₇): Achieved above 300°C, existing in α, β, and γ polymorphs with melting points 742–1015°C.
Differential scanning calorimetry (DSC) shows an endothermic peak at 76°C (349 K) corresponding to octahydrate → trihydrate transition.
Comparative Analysis of Borax Polytypes
| Property | Octahydrate | Trihydrate | Anhydrous (α-form) |
|---|---|---|---|
| Density | 1.73 g/cm³ | 1.88 g/cm³ | 2.37 g/cm³ |
| Stability Range | <60.8°C | 60.8–116°C | >300°C |
| Borate Anion | [B₄O₅(OH)₄]²⁻ | [B₄O₅(OH)₄]²⁻ | [B₄O₇]²⁻ |
| Coordination | Na⁺·6H₂O | Na⁺·3H₂O | Na⁺·O |
The retention of [B₄O₅(OH)₄]²⁻ in trihydrate contrasts with anhydrous forms, where dehydroxylation yields [B₄O₇]²⁻.
Properties
IUPAC Name |
disodium;1,3,5,7-tetrahydroxy-2,4,6,8,9-pentaoxa-3,7-dibora-1,5-diboranuidabicyclo[3.3.1]nonane;decahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B4H4O9.2Na.10H2O/c5-1-9-3(7)11-2(6)12-4(8,10-1)13-3;;;;;;;;;;;;/h5-8H;;;10*1H2/q-2;2*+1;;;;;;;;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXQAZYFZVZEGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(O[B-]2(OB(O[B-](O1)(O2)O)O)O)O.O.O.O.O.O.O.O.O.O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4H24Na2O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Recrystallization from Natural Borax Ore
Natural tincal, composed primarily of Na₂[B₄O₅(OH)₄]·8H₂O, serves as a starting material. To convert it into the decahydrate form:
-
Dissolution : Crushed tincal is dissolved in deionized water at 60–70°C, forming a saturated solution.
-
Filtration : Impurities (e.g., clay, sulfates) are removed via activated carbon filtration.
-
Recrystallization : Slow cooling to 20°C induces crystallization of Na₂[B₄O₅(OH)₄]·10H₂O, with yields exceeding 85%.
This method relies on the mineral’s inherent composition but requires stringent purification to meet analytical-grade standards.
Solution-Based Synthesis from Boron Precursors
Aqueous routes using boric acid (H₃BO₃) and sodium carbonate (Na₂CO₃) enable precise stoichiometric control:
-
Neutralization Reaction :
Reactants are mixed at a Na:B molar ratio of 0.22–0.25 and heated to 50–60°C for 1–2 hours.
-
Crystallization : Evaporation under reduced pressure yields decahydrate crystals, with pH maintained at 9.1–9.2 using boric acid adjustments.
Industrial Manufacturing Processes
High-Purity Synthesis for pH Standard Reagents
A patented method (CN101885492B) optimizes purity and crystal water stability:
| Step | Procedure | Conditions | Purpose |
|---|---|---|---|
| 1 | Dissolution of industrial borax | 60°C, deionized water | Eliminate insoluble impurities |
| 2 | Sodium carbonate addition | 50–60°C, 1 hour | Neutralize excess boric acid |
| 3 | Hydrogen peroxide treatment | 50–60°C, 1 hour | Oxidize organic contaminants |
| 4 | Activated carbon filtration | Room temperature | Remove colloidal impurities |
| 5 | Recrystallization | Slow cooling to 20°C | Grow uniform crystals |
| 6 | Drying with moisturizing agent | Salt-sugar (4:1) mixture, 20 hours | Stabilize decahydrate structure |
This method achieves 99.5% purity, verified by elemental analysis, and prevents dehydration to lower hydrates (e.g., pentahydrate).
Purification Techniques
Activated Carbon Filtration
Impurities such as organic residues and metal ions are adsorbed using activated carbon, enhancing optical clarity and chemical stability.
Fractional Crystallization
Repeated crystallization cycles improve purity by excluding ions like sulfate (SO₄²⁻) and chloride (Cl⁻), which compete for incorporation into the crystal lattice.
Stabilization of Hydration State
The decahydrate form readily dehydrates to tincalconite (Na₂[B₄O₅(OH)₄]·3H₂O) above 60°C. Industrial methods employ:
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Humidity-Controlled Drying : Moisturizing agents (e.g., salt-sugar mixtures) maintain ~75% relative humidity during drying, preserving crystal water.
-
Storage Conditions : Sealed containers with desiccants (silica gel) prevent hygroscopicity-driven degradation.
Characterization and Quality Control
Analytical Techniques
Purity Standards
Commercial grades specify:
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Crystal Water Stability | Scalability |
|---|---|---|---|---|
| Natural recrystallization | 85–90 | 98–99 | Moderate | Low |
| Solution-based synthesis | 75–80 | 99–99.5 | High | Medium |
| Industrial patent process | 90–95 | 99.5 | Very high | High |
The patent method offers superior stability and scalability, albeit with higher energy input for humidity control .
Chemical Reactions Analysis
Types of Reactions
Borax undergoes various chemical reactions, including:
Acid-Base Reactions: Borax reacts with acids to form boric acid. For example[ Na2B4O7.10H2O + 2HCl \rightarrow 4B(OH)3 + 2NaCl + 5H2O ]
Hydrolysis: In aqueous solutions, borax hydrolyzes to form sodium hydroxide (NaOH) and boric acid (H3BO3)[ Na2B4O7 + 2H2O \rightarrow 2NaOH + H2B4O7 ]
Dehydration: Upon heating, borax loses water molecules and converts to anhydrous sodium tetraborate.
Common Reagents and Conditions
Hydrochloric Acid (HCl): Used in the conversion of borax to boric acid.
Sodium Carbonate (Na2CO3): Used in the synthesis of borax from boric acid.
Major Products
Boric Acid (H3BO3): Formed from the reaction of borax with acids.
Sodium Hydroxide (NaOH): Formed during the hydrolysis of borax.
Scientific Research Applications
Industrial Applications
- Detergents and Cleaning Agents
- Glass and Ceramics Manufacturing
- Metallurgy
- Pesticides and Fungicides
- Buffer Solutions in Biochemistry
Environmental Applications
- Water Softening
- Soil Amendment
Case Study 1: Use in Laundry Detergents
A study conducted on various laundry detergents showed that formulations containing sodium tetraborate significantly improved stain removal efficiency compared to those without it. The presence of borax enhanced the detergent's ability to penetrate fabric fibers, resulting in cleaner laundry .
Case Study 2: Borax in Glass Production
Research demonstrated that incorporating sodium tetraborate into glass formulations reduced melting temperatures by approximately 20%, leading to energy savings during production. This reduction also allowed for the use of lower-cost raw materials without compromising glass quality .
Case Study 3: Buffer Solutions
A comparative analysis of buffer systems revealed that borate buffers maintained pH stability better than traditional phosphate buffers during prolonged electrophoresis runs, making them preferable for sensitive biochemical assays .
Mechanism of Action
The mechanism by which borax exerts its effects involves its ability to form complexes with various molecules. In biological systems, borax can interact with hydroxyl groups in biomolecules, affecting their structure and function. The borate ion (B4O5(OH)4)2- can form stable complexes with diols and polyols, which is the basis for its use in various applications.
Comparison with Similar Compounds
Key Differences :
| Property | Decahydrate | Pentahydrate | Anhydrous |
|---|---|---|---|
| B₂O₃ Content | 36.5% | 47.8% | 69.2% |
| Water Molecules | 8 (structural) | 3 | 0 |
| Thermal Stability | Dehydrates at 75°C | Stable to 120°C | Stable > 700°C |
Borate Minerals: Colemanite and Ulexite
- Colemanite (Ca[B₃O₄(OH)₃]·H₂O) : A calcium borate with 50.8% B₂O₃, used in heat-resistant glasses and ceramics . Unlike sodium borates, it is insoluble in cold water but reacts with acids to release boric acid.
- Ulexite (NaCa[B₅O₆(OH)₆]·5H₂O) : A sodium-calcium borate with fibrous crystals, providing 43.0% B₂O₃. It is used in fertilizers and as a reinforcing material in plastics .
Comparison :
Alkaline Earth Metal Borates
Compounds like K₂Ba[B₄O₅(OH)₄]₂·10H₂O and K₂Sr[B₄O₅(OH)₄]₂·10H₂O exhibit non-centrosymmetric structures, enabling nonlinear optical (NLO) properties. These materials, unlike sodium borates, show ultraviolet transparency (200 nm) and second-harmonic generation (SHG) responses, making them candidates for laser technology .
Boric Acid (B(OH)₃)
Boric acid, a weak acid (pKa = 9.24), is derived from borax via acidification. It contains 56.3% B₂O₃ and is used in antiseptics and nuclear reactors. Unlike borax, it lacks sodium ions, limiting its utility in cross-linking but enhancing its role in pH buffering .
Data Tables
Table 1. Key Borate Compounds and Properties
Q & A
What is the correct structural formula of Na₂[B₄O₅(OH)₄]·10H₂O, and how does it resolve discrepancies in historical nomenclature?
Answer:
The compound is commonly misrepresented as Na₂B₄O₇·10H₂O but is more accurately formulated as Na₂[B₄O₅(OH)₄]·8H₂O. This distinction arises from its anionic structure, [B₄O₅(OH)₄]²⁻, which comprises two BO₃ trigonal planar units and two BO₄ tetrahedral units interconnected via shared oxygen atoms . The "decahydrate" terminology persists due to historical conventions, but modern crystallographic studies (e.g., X-ray diffraction at 145 K) confirm eight water molecules in the lattice . Researchers should verify structural integrity using single-crystal X-ray diffraction (SHELX refinement) or neutron diffraction to resolve hydration ambiguities .
How can the hydration state of Na₂[B₄O₅(OH)₄]·8H₂O be experimentally validated?
Answer:
Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is critical. Upon heating, Na₂[B₄O₅(OH)₄]·8H₂O undergoes sequential dehydration:
- Step 1 (50–150°C): Loss of 8 H₂O molecules (~18% mass loss).
- Step 2 (>350°C): Dehydroxylation of [B₄O₅(OH)₄]²⁻ to form anhydrous Na₂B₄O₇ and B₂O₃ .
Researchers must calibrate instrumentation using high-purity borax standards and cross-reference mass loss with theoretical predictions (e.g., 381.37 g/mol for the hydrated form) .
What methodological approaches are recommended for studying the pH-dependent hydrolysis of [B₄O₅(OH)₄]²⁻ in aqueous solutions?
Answer:
The hydrolysis equilibrium is pH-sensitive:
[B₄O₅(OH)₄]²⁻ + 5H₂O ⇌ 2H₃BO₃ + 2[B(OH)₄]⁻ .
To analyze speciation:
- Potentiometric Titration: Use standardized HCl/NaOH to track borate species transitions (e.g., H₃BO₃ ⇌ B(OH)₄⁻ at pH ~9.2) .
- ¹¹B NMR Spectroscopy: Identify species via chemical shifts:
- FTIR: Detect B-O stretching modes (1350–1450 cm⁻¹) and O-H vibrations (3000–3600 cm⁻¹) .
How can researchers resolve contradictions in reported reaction pathways between Na₂[B₄O₅(OH)₄]·8H₂O and strong acids/bases?
Answer:
Reaction pathways depend on reagent concentration and temperature:
- With HCl:
Na₂[B₄O₅(OH)₄]·8H₂O + 2HCl → 4H₃BO₃ + 2NaCl + 5H₂O (yields boric acid) . - With NaOH:
Na₂[B₄O₅(OH)₄] + 2NaOH → 4NaBO₂ + H₂O (yields sodium metaborate) .
Discrepancies arise from incomplete neutralization or side reactions. Use in situ Raman spectroscopy to monitor intermediate species (e.g., [B₃O₃(OH)₄]⁻) and control stoichiometry via iterative titration .
What advanced crystallographic techniques are suitable for analyzing defects or twinning in Na₂[B₄O₅(OH)₄]·8H₂O crystals?
Answer:
- High-Resolution X-Ray Diffraction (HRXRD): Resolve lattice parameters (monoclinic, space group C2/c) and detect twinning via refinement of merged datasets .
- SHELXD/SHELXE: Employ dual-space algorithms for phase determination in twinned crystals, particularly for high-throughput studies .
- Cryocrystallography: Cool samples to 100–150 K to minimize thermal motion artifacts, improving electron density maps for hydrogen bonding analysis (e.g., O-H···O interactions in [B₄O₅(OH)₄]²⁻ chains) .
How can borax serve as a primary standard in acid-base titrimetry, and what are the limitations?
Answer:
Na₂[B₄O₅(OH)₄]·8H₂O is a robust primary standard due to:
- High purity (>99.95%) and stability in dry air .
- Defined stoichiometry for reactions with HCl (1:2 molar ratio) .
Limitations: - Hygroscopicity: Store in desiccators with anhydrous CaCl₂.
- Temperature sensitivity: Pre-dry at 50°C to remove surface moisture before weighing .
What experimental strategies optimize the synthesis of boron-containing materials (e.g., borides, BN nanotubes) using Na₂[B₄O₅(OH)₄]·8H₂O as a precursor?
Answer:
- Solid-State Reactions: Mix borax with metal oxides (e.g., MgO) and reduce under H₂/Ar at 800–1200°C to form borides (MgB₂) .
- Chemical Vapor Deposition (CVD): Decompose borax with NH₃ at 1000°C to synthesize hexagonal boron nitride (h-BN) nanotubes. Monitor B-O/N-H gas-phase intermediates via mass spectrometry .
- Hydrothermal Synthesis: React borax with NH₄HF₂ at 200°C to yield NH₄BF₄, a precursor for BF₃ gas .
How do pH and ionic strength affect the aggregation behavior of borate ions in aqueous solutions?
Answer:
- Low pH (<7): Predominant species: H₃BO₃ (monomeric) and [B₃O₃(OH)₄]⁻ (cyclic trimer).
- Neutral pH (7–9): [B₄O₅(OH)₄]²⁻ dominates.
- High pH (>10): [B(OH)₄]⁻ and polyborates (e.g., [B₅O₆(OH)₄]⁻) form .
Use dynamic light scattering (DLS) to measure hydrodynamic radii and confirm aggregation. Adjust ionic strength with NaCl to screen charges and stabilize larger polyborate clusters .
What spectroscopic methods are most effective for quantifying trace impurities in Na₂[B₄O₅(OH)₄]·8H₂O?
Answer:
- ICP-OES/MS: Detect metal impurities (e.g., Ca²⁺, Fe³⁺) at ppm levels .
- Ion Chromatography: Quantify anions (Cl⁻, SO₄²⁻) introduced during synthesis .
- FTIR-ATR: Identify organic contaminants (e.g., surfactants) via C-H stretching modes (2800–3000 cm⁻¹) .
How can computational modeling (e.g., DFT) enhance understanding of borate anion reactivity?
Answer:
- Density Functional Theory (DFT): Calculate reaction pathways for hydrolysis or condensation, optimizing transition states (e.g., B-O bond cleavage energetics) .
- Molecular Dynamics (MD): Simulate aqueous borate speciation at varying pH and temperature .
- Electron Localization Function (ELF): Visualize electron density in [B₄O₅(OH)₄]²⁻ to predict nucleophilic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
